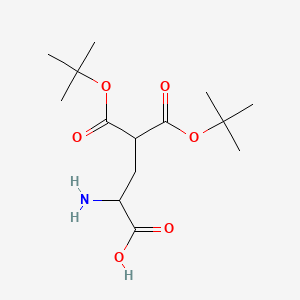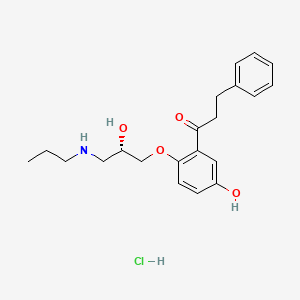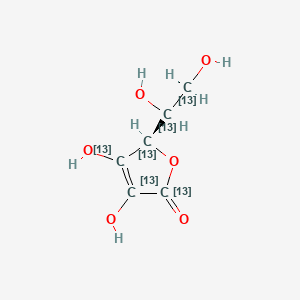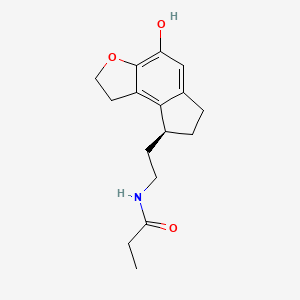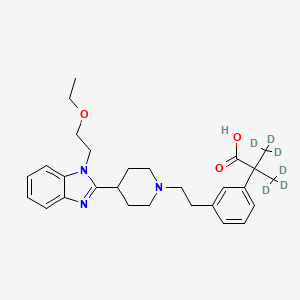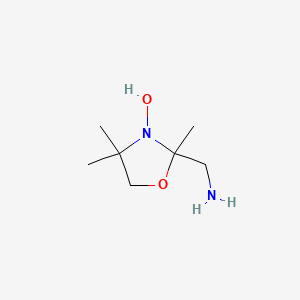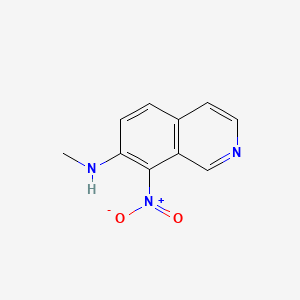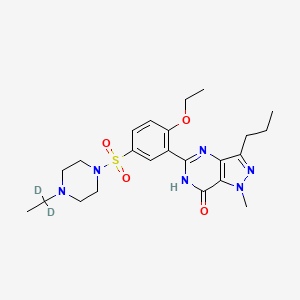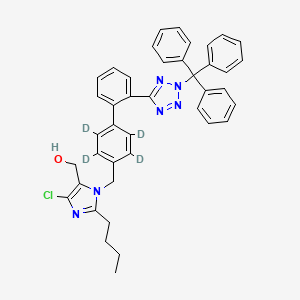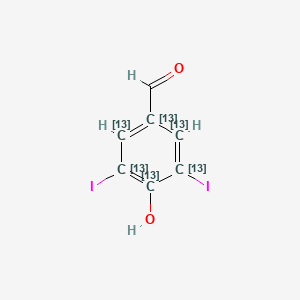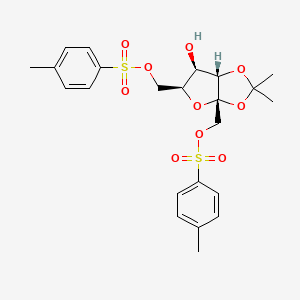
(S)-Modafinil-d10 Carboxylate Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Modafinil-d10 Carboxylate Methyl Ester” is a type of ester. Esters are compounds derived from an acid (organic or inorganic) in which the hydrogen atom (H) of at least one acidic hydroxyl group (−OH) of that acid is replaced by an organyl group (−R) . They are one of the more useful functional groups .
Synthesis Analysis
Esters can be synthesized in an esterification reaction by reacting a carboxylic acid with an alcohol in the presence of a strong acid . Another method involves deprotonating a carboxylic acid to form a carboxylate and then reacting it with a primary alkyl halide using an S N 2 reaction .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “(S)-Modafinil-d10 Carboxylate Methyl Ester”, the molecule would have a specific arrangement of atoms that defines its configuration .Chemical Reactions Analysis
Esters undergo various reactions. One such reaction is hydrolysis, which occurs through a typical nucleophilic acyl substitution pathway. The hydrolysis of esters is catalyzed by either an acid or a base . Esters can also react with Grignard reagents .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have boiling points intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1329651-14-0 |
|---|---|
Produktname |
(S)-Modafinil-d10 Carboxylate Methyl Ester |
Molekularformel |
C16H16O3S |
Molekulargewicht |
298.422 |
IUPAC-Name |
methyl 2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI-Schlüssel |
JFMZFATUMFWKEA-RQLWWASJSA-N |
SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester; _x000B_Methyl (S)-(benzhydrylsulfinyl-d10)acetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



